1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Description
Chemical Identity and Structural Framework
The chemical identity of this compound is precisely defined by its molecular formula C₉H₇ClN₂O and molecular weight of 194.62 grams per mole. The compound is cataloged under multiple chemical databases and commercial suppliers, reflecting its importance in chemical research and industrial applications. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, which clearly describes the structural arrangement of functional groups within the molecule.
The molecular structure is characterized by a fused bicyclic aromatic system consisting of an imidazole ring fused to a pyridine ring, forming the imidazo[1,2-a]pyridine core. This heterocyclic framework contains two nitrogen atoms strategically positioned within the ring system, creating a unique electronic environment that influences the compound's chemical behavior and biological activity. The chlorine atom is attached to the carbon at position 2 of the imidazole ring, while the ethanone group is connected to position 3, creating a specific substitution pattern that defines the compound's properties.
Table 1: Fundamental Chemical Properties of this compound
The structural framework exhibits specific geometric characteristics that contribute to its chemical and biological properties. The fused ring system adopts a planar conformation, facilitating π-π stacking interactions and potential intercalation with biological macromolecules. The carbonyl group of the ethanone moiety extends from the ring system, providing an electrophilic center that can participate in various chemical reactions and molecular recognition events.
Table 2: Structural Descriptors and Molecular Identifiers
The electronic structure of the compound is influenced by the presence of the electron-withdrawing chlorine atom and the carbonyl group, which collectively affect the electron density distribution throughout the aromatic system. This electronic configuration contributes to the compound's reactivity patterns and its ability to interact with various chemical and biological targets. The nitrogen atoms within the imidazo[1,2-a]pyridine core can participate in hydrogen bonding and coordinate with metal centers, expanding the compound's potential applications in coordination chemistry and catalysis.
The three-dimensional structure of this compound has been characterized through computational methods and crystallographic studies, revealing important conformational preferences and intermolecular interaction patterns. The compound exhibits a relatively rigid structure due to the fused ring system, with limited conformational flexibility primarily restricted to the rotation around the bond connecting the ethanone group to the heterocyclic core. This structural rigidity contributes to the compound's stability and predictable chemical behavior, making it suitable for various synthetic applications and structure-based drug design approaches.
Properties
IUPAC Name |
1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIMJRPPJPGPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via α-Bromocarbonyl Compounds and 2-Aminopyridine
A conventional and widely used method involves the condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives. This reaction proceeds under solvent-free or reflux conditions to afford the imidazo[1,2-a]pyridine scaffold. For example, phenacyl bromide reacts with 2-aminopyridine or 2-amino-5-chloropyridine to give the corresponding 2-substituted imidazo[1,2-a]pyridines with good yields (approximately 80%).
Intramolecular Cyclization Using Phosphoryl Trichloride (POCl3)
An alternative and efficient approach to obtain 2-chloroimidazo[1,2-a]pyridine involves the intramolecular cyclization of 2-(2-iminopyridinyl)acetic acid using phosphoryl trichloride (POCl3) in toluene under reflux conditions. The procedure is as follows:
- Dissolve 2-(2-iminopyridinyl)acetic acid (32.86 mmol) in toluene (15 mL).
- Add POCl3 (131.45 mmol, 4 equivalents) dropwise.
- Reflux the mixture for 16 hours.
- After cooling, add water and stir for 15 minutes.
- Neutralize with 10% NaOH solution in an ice bath.
- Extract the residue with dichloromethane (DCM).
- Wash the organic layer with saturated NaCl solution, dry over anhydrous MgSO4, and evaporate under reduced pressure.
- Purify the crude product by silica gel chromatography (hexane/ethyl acetate 60:40).
This method yields 2-chloroimidazo[1,2-a]pyridine as white crystals with an 85% yield and melting point of 74°C.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | 2-(2-iminopyridinyl)acetic acid + POCl3, reflux in toluene, 16 h | 2-chloroimidazo[1,2-a]pyridine (85% yield) |
Functionalization to this compound
The target compound, this compound, is essentially an acetylated derivative at the 3-position of the imidazo[1,2-a]pyridine ring.
Vilsmeier-Haack Formylation Followed by Claisen-Schmidt Condensation
A two-step process is commonly employed:
Formylation: The 2-chloroimidazo[1,2-a]pyridine undergoes Vilsmeier-Haack formylation using POCl3 and DMF at low temperature (0–5°C), followed by stirring at room temperature. This introduces an aldehyde group at the 3-position, yielding 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with an 85% yield.
Condensation: The aldehyde intermediate reacts with acetophenone derivatives in the presence of sodium hydroxide in tert-butanol at room temperature. The mixture is stirred for 8 hours, then neutralized with acetic acid, precipitated, filtered, and purified by silica gel chromatography. This Claisen-Schmidt condensation yields 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which can be further modified to the ethanone derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formylation | POCl3 + DMF, 0–5°C addition, room temperature stirring, 2 h | 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (85% yield) |
| Claisen-Schmidt Condensation | Acetophenone derivative + NaOH in tert-butanol, room temperature, 8 h | 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (60–95% yield) |
Direct Acetylation
While the literature primarily reports the above two-step method, direct acetylation at the 3-position of 2-chloroimidazo[1,2-a]pyridine may be achieved through reaction with acetylating agents under controlled conditions. However, this method is less documented and may require optimization to avoid side reactions.
Representative Data and Characterization
Physical Properties: The 2-chloroimidazo[1,2-a]pyridine intermediate appears as white crystals with melting points around 74°C. The aldehyde derivative melts at approximately 120–122°C.
-
- ^1H NMR (400 MHz, CDCl3) for 2-chloroimidazo[1,2-a]pyridine shows aromatic proton signals at δ 8.07 (d, J = 6.8 Hz), 7.56 (d, J = 9.1 Hz), 7.52 (s, H3 proton), 7.27–7.20 (m), and 6.86 (t, J = 6.8 Hz).
- ^13C NMR confirms the structure with signals at δ 125.19, 117.13, 113.06 ppm corresponding to the aromatic carbons.
- The aldehyde proton in the formylated product appears as a singlet around δ 9.99–10.10 ppm.
Summary Table of Preparation Methods
| Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to 2-chloroimidazo[1,2-a]pyridine | 2-(2-iminopyridinyl)acetic acid + POCl3, reflux in toluene, 16 h | 85 | Purification by silica gel chromatography |
| Formylation to 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | POCl3 + DMF, 0–5°C addition, room temp stirring, 2 h | 85 | Precipitation and silica gel purification |
| Claisen-Schmidt condensation to 3-imidazo[1,2-a]pyridinyl-1-arylpropenone | Acetophenone derivatives + NaOH in tert-butanol, room temp, 8 h | 60–95 | Neutralization with acetic acid, purification |
Research Findings and Considerations
The use of phosphoryl trichloride (POCl3) is central in both the cyclization and formylation steps, demonstrating its versatility in imidazo[1,2-a]pyridine chemistry.
The solvent-free fusion reaction or reflux in ethanol with triethylamine for the initial condensation step improves yield and reduces reaction time.
The Claisen-Schmidt condensation under mild basic conditions provides a high degree of control over the formation of the ethanone derivatives, with trans-configuration predominating in the resulting products as supported by coupling constants in NMR spectra.
The purification of intermediates and final products via silica gel chromatography with hexane/ethyl acetate mixtures ensures high purity and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 2 undergoes substitution with nucleophiles under controlled conditions:
Mechanistic Insight : The electron-withdrawing ketone enhances chloro group electrophilicity, facilitating SNAr mechanisms .
Oxidation and Reduction Pathways
The ketone moiety participates in redox reactions:
Oxidation
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Reagent : CrO₃/H₂SO₄ (Jones reagent)
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Product : 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acid (yield: 68%)
Reduction
-
Reagent : NaBH₄/MeOH (0°C)
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Product : 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanol (yield: 85%)
-
Stereochemistry : Racemic mixture formed due to planar carbonyl .
Condensation Reactions
The ketone engages in acid-catalyzed condensations:
Notable Example :
Hydrazone formation with 2,4-dinitrophenylhydrazine produces bright orange crystals (m.p. 214–216°C), used for analytical characterization .
Cycloaddition and Ring-Opening
The imidazo[1,2-a]pyridine core participates in cycloadditions:
-
Diels-Alder Reaction :
-
Photochemical [2+2] Cycloaddition :
Comparative Reactivity Analysis
Key differences from structurally related compounds:
Stability and Storage Considerations
-
Light Sensitivity : Forms degradation products under UV exposure (HPLC-MS confirmed) .
-
Recommended Storage : Argon atmosphere, −20°C (prevents ketone oxidation) .
This compound’s versatility in nucleophilic, redox, and cycloaddition reactions positions it as a critical building block in medicinal and materials chemistry.
Scientific Research Applications
Biological Activities
Research indicates that 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanone exhibits various biological activities. Here are some notable findings:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the growth of certain cancer cell lines. Its mechanism of action may involve interference with specific cellular pathways associated with tumor growth.
Medicinal Chemistry Applications
This compound is being explored for its potential in drug development. Its structural features allow for modifications that can enhance its pharmacological properties:
- Lead Compound in Drug Design : Due to its unique structure, it can serve as a lead compound for synthesizing derivatives with improved efficacy and selectivity against targeted diseases.
- Targeting Enzymatic Pathways : The compound may interact with key enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions in metabolic disorders.
Material Science Applications
In addition to its biological significance, this compound has potential applications in material sciences:
- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
- Nanotechnology : Research is being conducted on incorporating this compound into nanomaterials to improve their functionality and performance in various applications.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against several bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies involving breast cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects. Further research is needed to elucidate the exact mechanisms and optimize these compounds for clinical use.
Mechanism of Action
The mechanism of action of 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the imidazopyridine scaffold significantly alter melting points, solubility, and spectroscopic signatures. Key comparisons include:
- Chloro vs. Methyl-substituted analogs (e.g., 3a in ) exhibit higher yields (70–86%) due to steric and electronic stabilization during synthesis .
- Aromatic vs. Aliphatic Substituents : Naphthyl-substituted derivatives (e.g., 3f in ) show superior bioactivity (IC50 = 14.3 μM against phospholipase A2) compared to aliphatic analogs, suggesting enhanced π-π stacking with biological targets .
Spectroscopic and Crystallographic Comparisons
- NMR Shifts : The chloro substituent deshields adjacent protons, causing downfield shifts in ¹H NMR. For example, in 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one (), the imidazopyridine ring protons resonate at δ 7.18–8.49, while the acetyl group appears as a singlet near δ 2.7–2.8 .
- Crystal Packing: The chloro group in this compound may promote C-H···O hydrogen bonding, similar to its methyl analog in , which forms centrosymmetric dimers .
Biological Activity
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₉H₇ClN₂O |
| Molecular Weight | 196.62 g/mol |
| CAS Number | 1257078-14-0 |
| Structure | Structure |
Target Proteins and Pathways
Research indicates that this compound may interact with specific proteins involved in critical biochemical pathways:
- CYP51 Inhibition : The compound is suggested to target cytochrome P450 51 (CYP51), an enzyme essential for ergosterol biosynthesis in fungi. Inhibition of CYP51 can lead to disrupted fungal cell membrane integrity, making it a potential antifungal agent against strains like Candida albicans .
- Kinase Modulation : The compound has shown interactions with various kinases and phosphatases, influencing their activity and subsequently modulating signaling pathways related to cellular metabolism and gene expression .
Antifungal Properties
A study investigating the antifungal activity of several imidazo[1,2-a]pyridine derivatives found that certain compounds exhibited significant activity against resistant strains of Candida albicans. The minimum inhibitory concentrations (MICs) for active compounds were reported, indicating the effectiveness of these derivatives in combating fungal infections .
Case Study: Antifungal Activity Assessment
In a recent study, a series of new derivatives based on the imidazo[1,2-a]pyridine structure were synthesized and tested for their antifungal properties. The results indicated that this compound showed promising antifungal activity against resistant strains of Candida albicans, with an MIC value significantly lower than many existing antifungal agents .
Biochemical Interaction Analysis
Biochemical assays have demonstrated that this compound interacts with several key enzymes involved in metabolic pathways. For example:
- Enzyme Interaction : The compound was observed to influence the activity of specific kinases involved in signal transduction pathways crucial for cellular responses to stress .
- Gene Expression Modulation : By affecting transcription factors, the compound can alter gene expression profiles related to cell growth and apoptosis .
Q & A
Q. How can computational methods like DFT predict dimerization patterns or reactivity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model dimerization sites by analyzing electron density, frontier molecular orbitals (HOMO-LUMO gaps), and stabilization energies. For example, chalcone derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show higher dimerization propensity due to enhanced conjugation (pLC100 = 8.15–8.82) . Computational tools like Gaussian or ORCA are recommended for such analyses.
Q. How do substituent variations (e.g., chloro, methyl, aryl groups) influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Substituents modulate activity via steric, electronic, and solubility effects:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Aryl Extensions (e.g., 3-nitrophenyl) : Improve STAT3 inhibition (anticancer activity) by targeting hydrophobic kinase pockets .
- Fluorinated Groups : Enhance metabolic stability and bioavailability via reduced oxidative metabolism . SAR studies should combine in vitro assays (e.g., IC₅₀ determination) with molecular docking.
Q. What strategies improve regioselectivity in multi-step syntheses involving this compound intermediates?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield reactive sites during chalcone formation .
- Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution at the 2-position over competing sites .
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time to favor desired regioisomers (e.g., reflux vs. room temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
